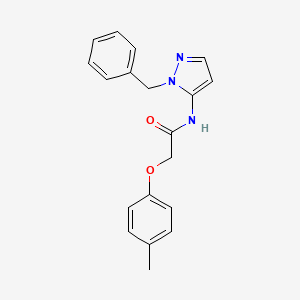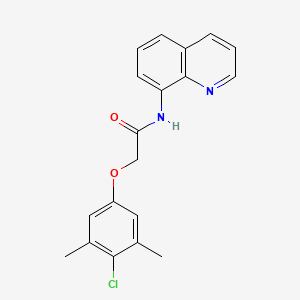![molecular formula C18H27ClN2O B11324588 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide](/img/structure/B11324588.png)
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide is a synthetic organic compound that belongs to the class of amides This compound features a complex structure with an azepane ring, a chlorophenyl group, and a butanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the azepane ring, followed by the introduction of the chlorophenyl group and the butanamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reactors and real-time monitoring of reaction parameters.
化学反応の分析
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
科学的研究の応用
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-[2-(piperidin-1-yl)-2-(2-chlorophenyl)ethyl]butanamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-[2-(morpholin-1-yl)-2-(2-chlorophenyl)ethyl]butanamide: Contains a morpholine ring instead of an azepane ring.
Uniqueness
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H27ClN2O |
|---|---|
分子量 |
322.9 g/mol |
IUPAC名 |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide |
InChI |
InChI=1S/C18H27ClN2O/c1-2-9-18(22)20-14-17(15-10-5-6-11-16(15)19)21-12-7-3-4-8-13-21/h5-6,10-11,17H,2-4,7-9,12-14H2,1H3,(H,20,22) |
InChIキー |
MWGAYMDASWGHAG-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NCC(C1=CC=CC=C1Cl)N2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-benzyl-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11324529.png)

![5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11324547.png)
![2-(2-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11324554.png)
![2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B11324558.png)


![2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11324586.png)
![{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B11324587.png)
![4-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B11324593.png)
![N-{2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B11324594.png)
![2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11324597.png)
